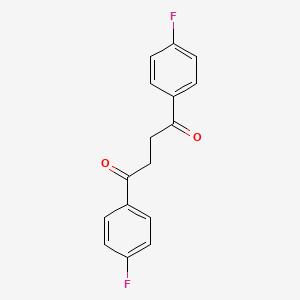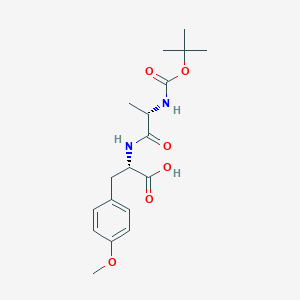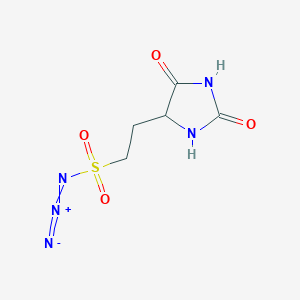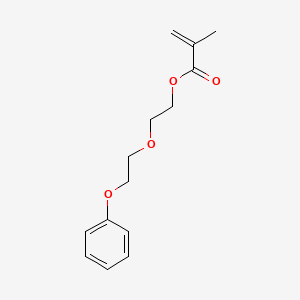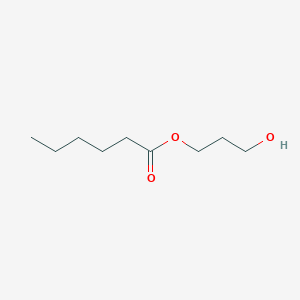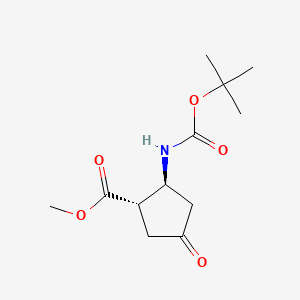
Methyl trans-2-(tert-butoxycarbonylamino)-4-oxo-cyclopentanecarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl trans-2-(tert-butoxycarbonylamino)-4-oxo-cyclopentanecarboxylate is a synthetic organic compound that features a cyclopentanecarboxylate core with a tert-butoxycarbonyl (Boc) protected amino group and a methyl ester. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl trans-2-(tert-butoxycarbonylamino)-4-oxo-cyclopentanecarboxylate typically involves the following steps:
Formation of the cyclopentanecarboxylate core: This can be achieved through a cyclization reaction involving appropriate precursors.
Introduction of the Boc-protected amino group: The tert-butoxycarbonyl (Boc) group is introduced using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and automated synthesis equipment to streamline the process.
Análisis De Reacciones Químicas
Types of Reactions
Methyl trans-2-(tert-butoxycarbonylamino)-4-oxo-cyclopentanecarboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the carbonyl group.
Substitution: Nucleophilic substitution reactions can occur at the Boc-protected amino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
Methyl trans-2-(tert-butoxycarbonylamino)-4-oxo-cyclopentanecarboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions.
Industry: The compound can be used in the production of fine chemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of Methyl trans-2-(tert-butoxycarbonylamino)-4-oxo-cyclopentanecarboxylate involves its interaction with specific molecular targets. The Boc-protected amino group can be deprotected under acidic conditions to reveal a free amine, which can then participate in various biochemical pathways. The cyclopentanecarboxylate core provides a rigid framework that can influence the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
Methyl trans-2-(tert-butoxycarbonylamino)-4-oxo-cyclobutanecarboxylate: This compound has a similar structure but with a cyclobutane ring instead of a cyclopentane ring.
trans-2-[(tert-butoxycarbonylamino)methyl]cyclopropanecarboxylic acid: This compound features a cyclopropane ring and a carboxylic acid group.
Uniqueness
Methyl trans-2-(tert-butoxycarbonylamino)-4-oxo-cyclopentanecarboxylate is unique due to its specific ring structure and the presence of both a Boc-protected amino group and a methyl ester
Propiedades
Fórmula molecular |
C12H19NO5 |
|---|---|
Peso molecular |
257.28 g/mol |
Nombre IUPAC |
methyl (1S,2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxocyclopentane-1-carboxylate |
InChI |
InChI=1S/C12H19NO5/c1-12(2,3)18-11(16)13-9-6-7(14)5-8(9)10(15)17-4/h8-9H,5-6H2,1-4H3,(H,13,16)/t8-,9-/m0/s1 |
Clave InChI |
WWCZIBXOWJAKLP-IUCAKERBSA-N |
SMILES isomérico |
CC(C)(C)OC(=O)N[C@H]1CC(=O)C[C@@H]1C(=O)OC |
SMILES canónico |
CC(C)(C)OC(=O)NC1CC(=O)CC1C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



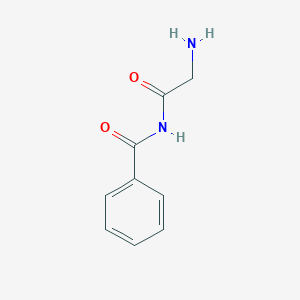
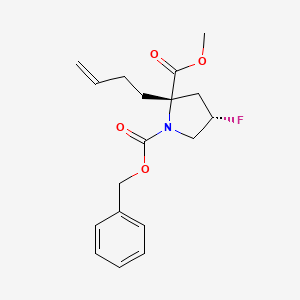

![2-[[4-(Benzothiazol-2-ylsulfanylmethyl)piperazin-1-yl]methylsulfanyl]benzothiazole](/img/structure/B14013569.png)
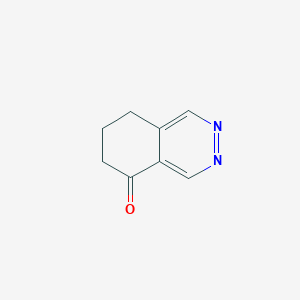
![tert-Butyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-azaspiro[3.3]heptane-2-carboxylate](/img/structure/B14013589.png)

